molecular formula C23H22N2O3 B309385 N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide

Cat. No. B309385
M. Wt: 374.4 g/mol
InChI Key: RARYDGLIONLLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide, also known as MEK162, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It has been studied extensively for its potential use in cancer treatment due to its ability to target specific proteins involved in cancer cell growth and proliferation.

Mechanism of Action

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide inhibits the MAPK pathway by specifically targeting the MEK protein. This protein is involved in the activation of the downstream protein ERK, which is responsible for cell growth and proliferation. By inhibiting MEK, N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide prevents the activation of ERK and ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide inhibits the phosphorylation of MEK and downstream proteins in the MAPK pathway, ultimately leading to the inhibition of cancer cell growth and proliferation. Physiologically, N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide in lab experiments is its specificity for the MEK protein, which allows for targeted inhibition of the MAPK pathway. However, one limitation is the potential for off-target effects, which may lead to unintended consequences in cell growth and proliferation.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide. One potential area of research is the development of combination therapies using N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide and other cancer therapies, such as chemotherapy and immunotherapy. Another potential area of research is the study of N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide in combination with other targeted therapies, such as BRAF inhibitors. Additionally, further studies are needed to better understand the potential off-target effects of N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide and how they may impact its use in cancer treatment.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide involves several steps, including the reaction of 2-ethoxyaniline with 4-methylbenzoyl chloride to form N-(2-ethoxyphenyl)-4-methylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. In addition, N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-3-28-21-10-5-4-9-20(21)25-23(27)18-7-6-8-19(15-18)24-22(26)17-13-11-16(2)12-14-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

RARYDGLIONLLKZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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